![molecular formula C10H15BrClNO B3019715 3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride CAS No. 1049790-42-2](/img/structure/B3019715.png)
3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride" is a brominated aromatic amine derivative of propanol. While the specific compound is not directly studied in the provided papers, related compounds and methodologies can offer insights into its characteristics. For instance, the synthesis of similar compounds involves multi-step reactions, including condensation and reduction processes . The presence of a bromine atom on the benzyl group suggests potential reactivity in nucleophilic substitution reactions, as seen with other bromobenzyl compounds .
Synthesis Analysis
The synthesis of related compounds typically involves several steps, each with its own yield and purity considerations. For example, the synthesis of 1-[15N]amino-2-propanol hydrochloride was achieved through Gabriel condensation, followed by reduction and hydrolysis, with an overall yield of 33% from the nitrogen source . Similarly, the synthesis of a Schiff base from 3-bromobenzaldehyde and 1,3-diaminopropan-2-ol in methanol indicates that condensation reactions are a viable method for constructing such compounds . These methods could potentially be adapted for the synthesis of "3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride".
Molecular Structure Analysis
The molecular structure of bromobenzyl compounds can be complex, with multiple conformers possible due to the presence of rotatable bonds and intramolecular hydrogen bonding. For instance, 3-amino-1-propanol exhibits different conformers depending on whether it is isolated or in a liquid state, with intramolecular OH-N hydrogen bonds playing a significant role . The structure of "3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride" would likely also exhibit conformational isomerism, and intramolecular hydrogen bonding could influence its stability and reactivity.
Chemical Reactions Analysis
Bromobenzyl compounds are known to participate in various chemical reactions, particularly nucleophilic substitutions due to the presence of a good leaving group (bromine). For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield various substituted derivatives . This suggests that "3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride" could also undergo nucleophilic substitution reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride" can be inferred from related compounds. For instance, the presence of an amino group and a hydroxyl group suggests that it would be capable of forming hydrogen bonds, affecting its solubility and boiling point . The bromine atom would contribute to the compound's density and molecular weight. Spectroscopic methods such as FT-IR, UV-visible, and NMR are commonly used to analyze the structure of such compounds . Additionally, computational methods like DFT optimization can provide detailed insights into the electronic structure and potential reactivity .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(3-bromophenyl)methylamino]propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c11-10-4-1-3-9(7-10)8-12-5-2-6-13;/h1,3-4,7,12-13H,2,5-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSXIPPRTVYVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid](/img/structure/B3019633.png)
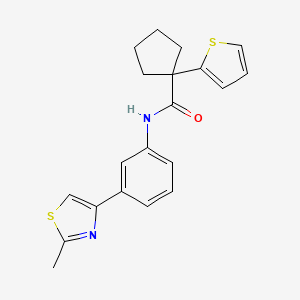
![Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride](/img/structure/B3019636.png)
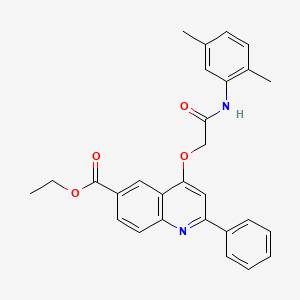

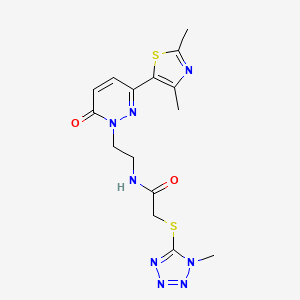
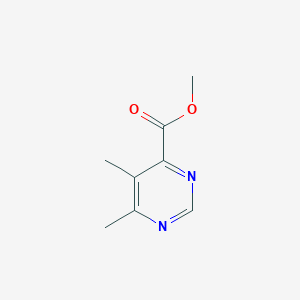
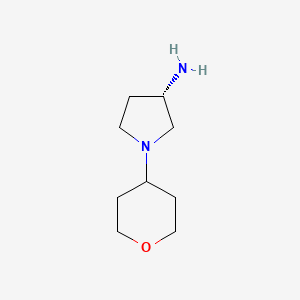
![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide](/img/structure/B3019649.png)

![phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B3019651.png)
![2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B3019652.png)
![8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3019653.png)
